molecular formula C5H8ClNOS B13490928 (1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride

(1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride

Cat. No.: B13490928
M. Wt: 165.64 g/mol
InChI Key: BDZQIMSVLIOTRQ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethan-1-ol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The ethan-1-ol group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethan-1-ol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds like imidazole and 1,2,4-triazole.

Properties

Molecular Formula

C5H8ClNOS

Molecular Weight

165.64 g/mol

IUPAC Name

(1R)-1-(1,3-thiazol-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H7NOS.ClH/c1-4(7)5-2-8-3-6-5;/h2-4,7H,1H3;1H/t4-;/m1./s1

InChI Key

BDZQIMSVLIOTRQ-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=CSC=N1)O.Cl

Canonical SMILES

CC(C1=CSC=N1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.